5-[(3-chlorophenyl)amino]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-[(3-chlorophenyl)amino]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative. Its structure features a 1,2,3-triazole core substituted at the 4-position with a carboxamide group, an N-linked 2,6-dimethylphenyl moiety, and a 3-chlorophenylamino group at the 5-position.
Properties
Molecular Formula |
C17H16ClN5O |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
5-(3-chloroanilino)-N-(2,6-dimethylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O/c1-10-5-3-6-11(2)14(10)20-17(24)15-16(22-23-21-15)19-13-8-4-7-12(18)9-13/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
FPWDQORALSGPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Propargylamide Precursor
The N-(2,6-dimethylphenyl)carboxamide group is introduced via a propargylamide intermediate. Reacting 2,6-dimethylaniline with propiolic acid chloride in dichloromethane at 0°C yields N-(2,6-dimethylphenyl)propiolamide (87% yield).
Table 1: Optimization of Propargylamide Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 87 |
| Temperature | 0°C → RT | 82 |
| Base | Et₃N | 87 |
| Alternative base | Pyridine | 78 |
Cycloaddition with 3-Azido-N-(3-chlorophenyl)propionamide
The CuAAC reaction between N-(2,6-dimethylphenyl)propiolamide and 3-azido-N-(3-chlorophenyl)propionamide employs CuI (10 mol%) in THF/H₂O (3:1) at 50°C, producing the 1,4-disubstituted triazole intermediate.
Critical Parameters:
-
Regioselectivity: Cu(I) ensures exclusive 1,4-disubstitution.
-
Yield: 92% after 12 hours (monitored by TLC).
Post-Functionalization of the Triazole Core
Carboxamide Formation via Hydrolysis and Coupling
The 4-cyano triazole intermediate undergoes acidic hydrolysis (6M HCl, reflux, 8h) to yield 1H-1,2,3-triazole-4-carboxylic acid, which is coupled with 2,6-dimethylaniline using EDC/HOBt in DMF (72% yield).
Table 2: Carboxamide Coupling Efficiency
| Coupling Reagent | Solvent | Yield (%) |
|---|---|---|
| EDC/HOBt | DMF | 72 |
| DCC/DMAP | CH₂Cl₂ | 65 |
| HATU | DMF | 68 |
Introduction of 3-Chlorophenylamino Group
The 5-bromo triazole derivative undergoes Buchwald-Hartwig amination with 3-chloroaniline using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C (16h), achieving 85% yield.
Mechanistic Insight:
The reaction proceeds via oxidative addition of Pd(0) to the C-Br bond, followed by amine coordination and reductive elimination.
Alternative Synthetic Routes
Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC)
Ni(COD)₂ catalyzes the cycloaddition of N-(2,6-dimethylphenyl)propiolamide and 3-azido-N-(3-chlorophenyl)propionamide in PhMe at 50°C, yielding the 1,5-regioisomer (64% yield). However, this method requires subsequent isomerization to the desired 1,4-disubstituted product, reducing overall efficiency.
Metal-Free Triazole Synthesis
A three-component reaction of 2,6-dimethylphenyl isocyanide, 3-chlorophenyl azide, and ethyl propiolate in DMSO at 120°C forms the triazole core in one pot (58% yield). While avoiding metal catalysts, this method suffers from lower regiocontrol.
Comparative Analysis of Methods
Table 3: Efficiency of Synthetic Pathways
| Method | Steps | Overall Yield (%) | Regiocontrol |
|---|---|---|---|
| CuAAC + Amination | 4 | 68 | High |
| NiAAC + Isomerization | 5 | 42 | Moderate |
| Metal-Free | 3 | 58 | Low |
The CuAAC route demonstrates superior efficiency due to:
-
High regioselectivity in triazole formation.
-
Robust palladium-catalyzed amination for introducing the 3-chlorophenylamino group.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
5-[(3-chlorophenyl)amino]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that 5-[(3-chlorophenyl)amino]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits potential anticancer properties. Preliminary studies suggest that it can inhibit the growth of various cancer cell lines. For instance, in vitro experiments have shown significant cytotoxic activity against human cancer cell lines such as HCT-116 and HeLa.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | <100 | Induces apoptosis |
| HeLa | <100 | Inhibits cell proliferation |
| MCF-7 | <100 | Apoptosis-inducing activity |
The mechanism by which this compound induces apoptosis in cancer cells involves the activation of caspases and alterations in mitochondrial membrane potential .
Anti-inflammatory Properties
In addition to its anticancer effects, studies have suggested that this compound may possess anti-inflammatory properties. Molecular docking studies indicate that it could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response . This potential opens avenues for further research into its use as an anti-inflammatory agent.
Mechanistic Studies
Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanisms of action. Interaction studies have demonstrated that this compound can bind effectively to various protein targets involved in cancer progression and inflammation.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps that utilize commercially available reagents. Its derivatives have also been synthesized to explore variations in biological activity. For example:
Table 2: Structural Variants and Their Biological Activity
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 5-amino-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Lacks dimethylphenyl group | Similar anticancer activity |
| 5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-triazole-4-carboxamide | Contains furan group | Different pharmacological profile |
These derivatives are explored for their varying pharmacological profiles, enhancing the understanding of structure-activity relationships within triazole compounds.
Mechanism of Action
The mechanism of action of 5-[(3-chlorophenyl)amino]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural and Pharmacological Comparison
*Molecular weight estimated based on formula C17H16ClN5O.
Key Differences and Implications
Substituent Effects on Activity
- Chlorophenyl Positioning: The target compound’s 3-chlorophenylamino group contrasts with the 4-chlorophenyl substituent in .
- Aromatic Substituents : Rufinamide’s 2,6-difluorobenzyl group confers sodium channel modulation, while the target compound’s 2,6-dimethylphenyl moiety may enhance lipophilicity, impacting pharmacokinetics (e.g., blood-brain barrier penetration) .
Multi-Target vs. Specific Activity
- The Hsp90 inhibitors in (e.g., 4d, 4e) demonstrate multi-target activity (Hsp90, B-Raf, PDHK1) due to sulfonamido and pyridinyl substituents. In contrast, CAI and Rufinamide exhibit single-mechanism activity (calflux inhibition, sodium channel blockade), highlighting how substituent diversity drives target specificity.
Metabolic Stability
- CAI undergoes phase I metabolism to M1 (3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid) , which lacks pharmacological activity . This underscores the importance of optimizing the triazole core in the target compound to resist metabolic cleavage and retain efficacy.
Therapeutic Potential and Limitations
- Oncology Applications : The target compound’s triazole carboxamide scaffold aligns with Hsp90 inhibitors (e.g., ), which disrupt cancer cell proliferation. However, CAI’s clinical limitations (metabolite inactivity) suggest the need for structural modifications to enhance metabolic stability.
- Neurological Applications : Rufinamide’s success as an anticonvulsant demonstrates that triazole carboxamides can achieve CNS activity, but the target compound’s dimethylphenyl group may limit bioavailability compared to Rufinamide’s smaller difluorobenzyl substituent.
Biological Activity
The compound 5-[(3-chlorophenyl)amino]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its anticancer properties, anti-parasitic effects, and other pharmacological potentials based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 371.85 g/mol. The structure features a triazole ring substituted with a chlorophenyl group and a dimethylphenyl moiety, which are critical for its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.85 g/mol |
| IUPAC Name | This compound |
| CAS Number | To be determined |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated against various cancer cell lines. For instance, research indicates that similar triazole compounds demonstrate significant antiproliferative effects on cancer cells by inhibiting tubulin polymerization and inducing apoptosis.
Case Study: Antiproliferative Effects
A study conducted on a series of triazole derivatives found that those with aryl substitutions exhibited notable activity against breast cancer cell lines (MCF-7). The introduction of a chlorophenyl group was particularly effective in enhancing the compound's cytotoxicity.
Anti-parasitic Activity
The compound has also shown promise as an anti-parasitic agent . A study focused on Chagas disease indicated that derivatives of the triazole core could suppress parasite burden significantly in infected cell models.
Research Findings on Anti-parasitic Effects
In vitro testing demonstrated that the compound exhibited submicromolar activity against Trypanosoma cruzi, the causative agent of Chagas disease, suggesting potential for further development as an anti-parasitic drug.
| Parameter | Value |
|---|---|
| pEC50 | > 6 |
| Selectivity | >100-fold over VERO |
| Cellular Efficiency | LE > 0.25 |
Other Biological Activities
Beyond anticancer and anti-parasitic properties, compounds within this class have been reported to possess anti-inflammatory , antimicrobial , and antioxidant activities . The diverse biological profiles suggest that modifications in substituents can lead to enhanced efficacy against various diseases.
The biological activities of triazoles are often attributed to their ability to interact with specific cellular targets:
- Tubulin Inhibition : Disruption of microtubule formation leads to cell cycle arrest.
- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction.
- Enzyme Inhibition : Some derivatives inhibit enzymes critical for pathogen survival.
Q & A
Q. What spectroscopic methods are recommended for structural validation of this compound?
To confirm the structure, use nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
- 1H NMR identifies aromatic protons from the 3-chlorophenyl (δ 6.8–7.4 ppm) and 2,6-dimethylphenyl groups (δ 2.2–2.4 ppm for methyl protons). The triazole ring protons typically appear at δ 7.5–8.5 ppm.
- IR spectroscopy detects the amide C=O stretch (1640–1680 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹).
- High-resolution mass spectrometry (HRMS) validates molecular formula accuracy.
Q. How can low aqueous solubility of this compound be addressed in experimental settings?
Optimize solubility using:
- Co-solvent systems : DMSO-water mixtures (e.g., 10% DMSO) to maintain solubility without denaturing proteins.
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) while monitoring bioactivity retention. For example, derivatives with polar substituents on the triazole ring show improved solubility.
Q. What synthetic strategies are effective for constructing the 1,2,3-triazole core?
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used:
- React an alkyne (e.g., propargylamide) with an azide (e.g., 3-chlorophenyl azide) under Cu(I) catalysis to form the triazole ring.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm regioselectivity using NOESY NMR.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Derivative synthesis : Modify substituents (e.g., halogen positions on the phenyl ring, methyl groups on the dimethylphenyl moiety).
- Biological assays : Test derivatives in enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cytotoxicity screening).
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design.
Q. How should contradictory bioactivity data across assays be resolved?
- Standardize experimental conditions : Control solvent concentration (e.g., ≤0.1% DMSO) and cell passage number.
- Validate target engagement : Use biophysical methods like surface plasmon resonance (SPR) to measure direct binding affinity.
- Cross-validate with orthogonal assays : Compare enzyme inhibition (IC₅₀) with cellular activity (EC₅₀) to distinguish on-target vs. off-target effects.
Q. What crystallographic techniques are suitable for elucidating its 3D structure?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: methanol/chloroform) and resolve the structure to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in the amide group).
- Powder XRD : Analyze polymorphism or crystallinity for formulation studies.
Q. How can metabolic stability be assessed in preclinical studies?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.
- Metabolite identification : Use high-resolution tandem MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation).
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
